molecular formula C18H22N2O4S B11144469 N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

N-{[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-isoleucine

Cat. No.: B11144469
M. Wt: 362.4 g/mol
InChI Key: MXBZDJYAFAKPQJ-BZNIZROVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an acetamido group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxyphenylglyoxal with thioamides to form the thiazole ring, followed by acylation with acetic anhydride to introduce the acetamido group .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Uniqueness

2-{2-[2-(3-METHOXYPHENYL)-1,3-THIAZOL-4-YL]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity. Its methoxyphenyl group and acetamido linkage differentiate it from other thiazole derivatives, providing unique pharmacological properties .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

(2S,3R)-2-[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C18H22N2O4S/c1-4-11(2)16(18(22)23)20-15(21)9-13-10-25-17(19-13)12-6-5-7-14(8-12)24-3/h5-8,10-11,16H,4,9H2,1-3H3,(H,20,21)(H,22,23)/t11-,16+/m1/s1

InChI Key

MXBZDJYAFAKPQJ-BZNIZROVSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)OC

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.